
2,4-D triisopropanolammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-D triisopropanolammonium salt is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a salt of the 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, which has been in use since the 1940s. The triisopropanolammonium salt form of the herbicide has gained popularity due to its improved solubility in water and reduced volatility, which makes it more effective and safer to use. In
作用機序
The mechanism of action of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the disruption of the plant hormone auxin. The herbicide acts as a synthetic auxin, which leads to uncontrolled cell division and growth in the target weeds. This disrupts the normal growth and development of the weeds, leading to their eventual death. The herbicide is selective in its action, targeting only broadleaf weeds and leaving grasses and other non-target plants unharmed.
生化学的および生理学的効果
The biochemical and physiological effects of 2,4-D triisopropanolammonium salt triisopropanolammonium salt on plants have been extensively studied. The herbicide affects various processes in the plant, including photosynthesis, respiration, and protein synthesis. It also disrupts the plant's hormonal balance, leading to abnormal growth and development. In addition, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has been shown to have toxic effects on some non-target organisms, including fish and amphibians.
実験室実験の利点と制限
2,4-D triisopropanolammonium salt triisopropanolammonium salt has several advantages for use in lab experiments. It is readily available, cost-effective, and has a well-established mechanism of action. It is also selective in its action, making it useful for studying the effects of herbicides on specific plant species. However, the herbicide has some limitations for use in lab experiments. Its toxicity to non-target organisms can pose ethical concerns, and its effects on the environment may not be fully understood.
将来の方向性
There are several future directions for research on 2,4-D triisopropanolammonium salt triisopropanolammonium salt. One area of interest is the development of new formulations and delivery methods that improve the herbicide's efficacy and safety. Another area of research is the investigation of the herbicide's potential applications in environmental remediation and water treatment. Additionally, further studies are needed to fully understand the herbicide's effects on non-target organisms and the environment.
合成法
The synthesis of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the reaction of 2,4-dichlorophenoxyacetic acid with triisopropanolamine in the presence of a catalyst. The reaction occurs in an aqueous medium, and the resulting product is a white crystalline powder that is highly soluble in water. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
科学的研究の応用
2,4-D triisopropanolammonium salt triisopropanolammonium salt has been extensively studied for its herbicidal properties. It is used to control a wide range of broadleaf weeds in various crops, including cereals, vegetables, fruits, and ornamental plants. The herbicide works by disrupting the growth and development of the target weeds, leading to their eventual death. In addition to its use in agriculture, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has also been studied for its potential applications in environmental remediation and water treatment.
特性
CAS番号 |
18584-79-7 |
|---|---|
製品名 |
2,4-D triisopropanolammonium salt |
分子式 |
C17H27Cl2NO6 |
分子量 |
412.3 g/mol |
IUPAC名 |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C9H21NO3.C8H6Cl2O3/c1-7(11)4-10(5-8(2)12)6-9(3)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h7-9,11-13H,4-6H2,1-3H3;1-3H,4H2,(H,11,12) |
InChIキー |
SRPJGPPDQIFOGY-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
正規SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
その他のCAS番号 |
18584-79-7 |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



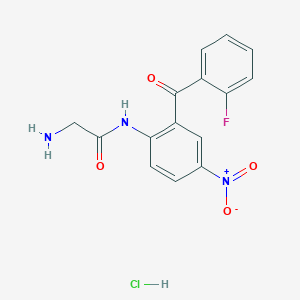
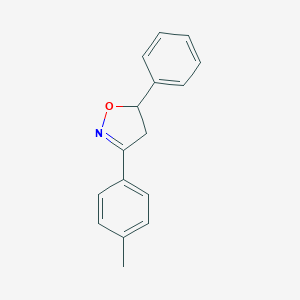
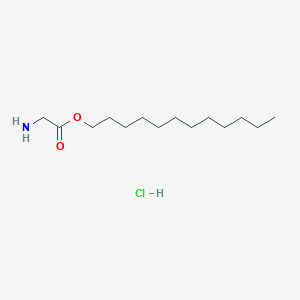
![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
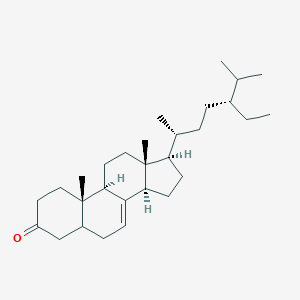
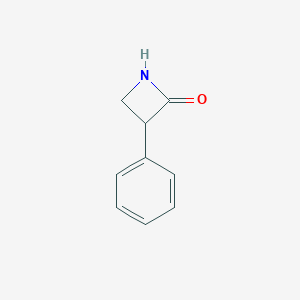
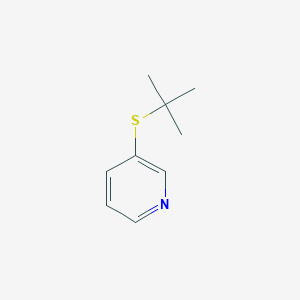
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
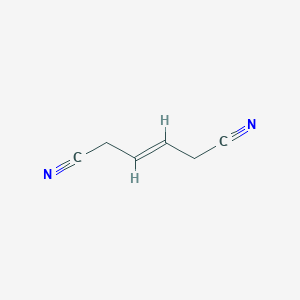
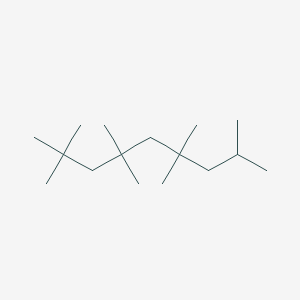
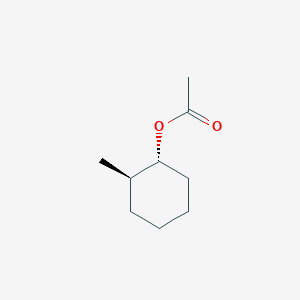
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)